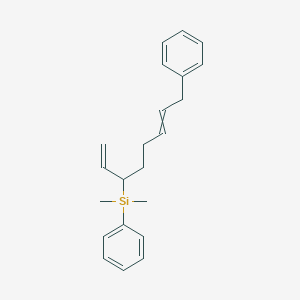
Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to a dimethylphenyl group and an 8-phenylocta-1,6-dien-3-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane typically involves the reaction of phenylsilane with appropriate dienes under controlled conditions. The reaction may require catalysts such as platinum or palladium to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: The phenyl and diene groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products of these reactions include silanols, siloxanes, and substituted silanes, which can be further utilized in various applications .
Applications De Recherche Scientifique
Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in diverse chemical reactions. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates, which are crucial for its applications in synthesis and materials science .
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar in structure but lacks the diene group, making it less versatile in certain reactions.
Dimethylphenylsilane: Contains a simpler structure with only a phenyl group and two methyl groups attached to silicon.
Uniqueness: Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane’s unique structure, with both a phenyl group and a diene group, provides it with enhanced reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
607732-69-4 |
|---|---|
Formule moléculaire |
C22H28Si |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
dimethyl-phenyl-(8-phenylocta-1,6-dien-3-yl)silane |
InChI |
InChI=1S/C22H28Si/c1-4-21(23(2,3)22-18-12-7-13-19-22)17-11-6-10-16-20-14-8-5-9-15-20/h4-10,12-15,18-19,21H,1,11,16-17H2,2-3H3 |
Clé InChI |
BPDYPGBNNCJLNZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C(CCC=CCC2=CC=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


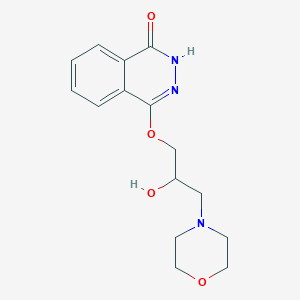
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
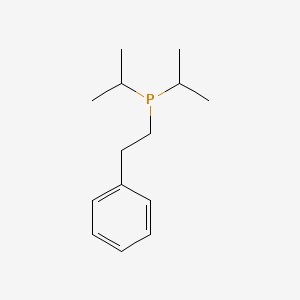
![N-[2-(Azidomethyl)phenyl]formamide](/img/structure/B12578557.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)
![2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene](/img/structure/B12578580.png)
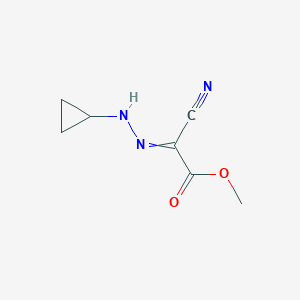

![[(2-Oxoethyl)imino]diacetic acid](/img/structure/B12578604.png)
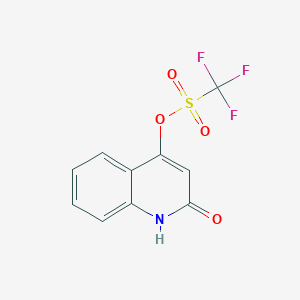
![Phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate](/img/structure/B12578613.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-methoxy-, methyl ester](/img/structure/B12578616.png)
